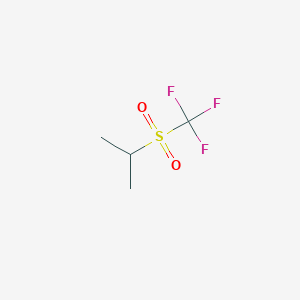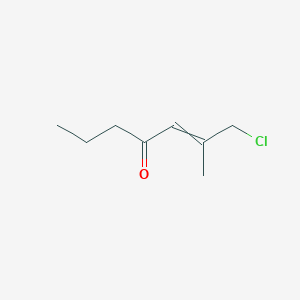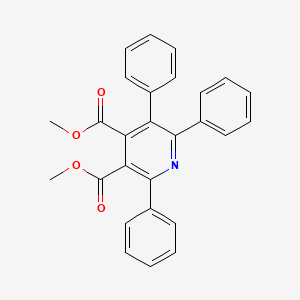
3,4-Pyridinedicarboxylic acid, 2,5,6-triphenyl-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Pyridinedicarboxylic acid, 2,5,6-triphenyl-, dimethyl ester is an organic compound that belongs to the class of pyridinedicarboxylic acids. This compound is characterized by the presence of three phenyl groups and two ester groups attached to the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Pyridinedicarboxylic acid, 2,5,6-triphenyl-, dimethyl ester typically involves the esterification of 3,4-pyridinedicarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Pyridinedicarboxylic acid, 2,5,6-triphenyl-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 3,4-pyridinedicarboxylic acid.
Reduction: Formation of 3,4-pyridinedicarbinol.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Pyridinedicarboxylic acid, 2,5,6-triphenyl-, dimethyl ester is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,4-Pyridinedicarboxylic acid, 2,5,6-triphenyl-, dimethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The phenyl groups contribute to the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Pyridinedicarboxylic acid, dimethyl ester
- 2,6-Pyridinedicarboxylic acid, dimethyl ester
- 3,5-Pyridinedicarboxylic acid, dimethyl ester
Uniqueness
3,4-Pyridinedicarboxylic acid, 2,5,6-triphenyl-, dimethyl ester is unique due to the presence of three phenyl groups, which enhance its chemical stability and reactivity. This structural feature distinguishes it from other pyridinedicarboxylic acid derivatives .
Eigenschaften
CAS-Nummer |
58329-12-7 |
|---|---|
Molekularformel |
C27H21NO4 |
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
dimethyl 2,5,6-triphenylpyridine-3,4-dicarboxylate |
InChI |
InChI=1S/C27H21NO4/c1-31-26(29)22-21(18-12-6-3-7-13-18)24(19-14-8-4-9-15-19)28-25(23(22)27(30)32-2)20-16-10-5-11-17-20/h3-17H,1-2H3 |
InChI-Schlüssel |
HRDSSKGBNZTWIL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=NC(=C1C(=O)OC)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



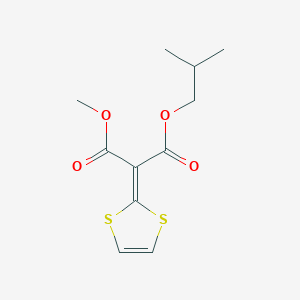
![N-Hydroxy-N'-[(E)phenylmethylene]benzenecarbohydrazonamide](/img/structure/B14606264.png)
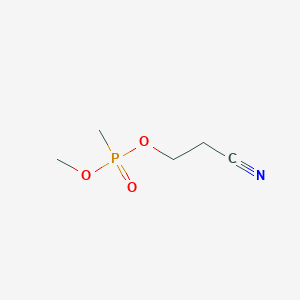
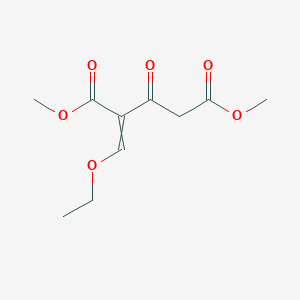
![2-Hydroxy-3-nitro-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14606314.png)


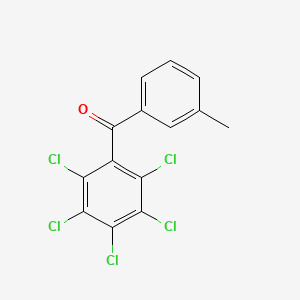
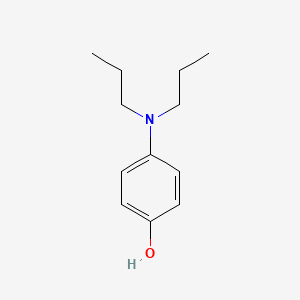
![Acetamide, N-(5-oxo-5H-benzo[a]phenoxazin-6-yl)-](/img/structure/B14606334.png)
